molecular formula C12H14F2N2O4 B2560036 N-(3,4-difluorophenyl)-N'-(2,2-dimethoxyethyl)ethanediamide CAS No. 920390-64-3

N-(3,4-difluorophenyl)-N'-(2,2-dimethoxyethyl)ethanediamide

Cat. No.: B2560036
CAS No.: 920390-64-3
M. Wt: 288.251
InChI Key: PMTWFZQGRKCRBD-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-N'-(2,2-dimethoxyethyl)ethanediamide is a synthetic diamide derivative with a core ethanediamide (oxalamide) structure. Its molecular architecture features two amide groups derived from oxalic acid, substituted at both nitrogen atoms: one with a 3,4-difluorophenyl aromatic ring and the other with a 2,2-dimethoxyethyl aliphatic chain. This compound is hypothesized to exhibit enhanced solubility compared to purely aromatic analogs due to its ether and methoxy functionalities.

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O4/c1-19-10(20-2)6-15-11(17)12(18)16-7-3-4-8(13)9(14)5-7/h3-5,10H,6H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTWFZQGRKCRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide typically involves the reaction of 3,4-difluoroaniline with 2,2-dimethoxyethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-difluorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-difluorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three structurally related molecules (Table 1):

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents on Amide Nitrogen Molecular Weight (g/mol) Melting Point (K) Key Features
Target Compound 3,4-difluorophenyl, 2,2-dimethoxyethyl ~326.3* Not reported Ethanediamide core; polar dimethoxyethyl group; fluorine-enhanced stability
N-(3,4-Difluorophenyl)-2,2-diphenylacetamide 3,4-difluorophenyl, diphenyl ~383.4 403–405 Acetamide core; hydrophobic diphenyl groups; strong C–H···π interactions
N-(3,4-Difluorophenyl)-N′-[2-(dimethylamino)-2-(3-thienyl)ethyl]ethanediamide 3,4-difluorophenyl, dimethylamino-thienyl ethyl ~395.4 Not reported Ethanediamide core; thienyl (aromatic) and dimethylamino (basic) substituents

*Calculated based on molecular formula C₁₃H₁₄F₂N₂O₄.

Key Observations:

Core Structure:

  • The target compound’s ethanediamide core provides two amide groups, enabling more hydrogen-bonding sites than the single-amide acetamide analog . This may enhance solubility or crystallinity.
  • In contrast, N-(3,4-Difluorophenyl)-2,2-diphenylacetamide () has a rigid diphenylacetamide structure, favoring hydrophobic interactions and crystalline packing via C–H···π bonds .

Substituent Impact: The 2,2-dimethoxyethyl group in the target compound introduces polar ether oxygen atoms, likely improving aqueous solubility compared to the diphenyl or thienyl groups in analogs . The dimethylamino-thienyl substituent in the ethanediamide analog () combines aromatic (thienyl) and basic (dimethylamino) functionalities, which may influence receptor binding or catalytic activity in coordination chemistry .

Fluorine Effects:

  • All compared compounds share the 3,4-difluorophenyl group, which enhances lipophilicity and metabolic stability by reducing cytochrome P450-mediated oxidation. This is a common strategy in drug design .

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